6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C14H13FN4 |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
6-fluoro-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
InChI Key |
LVULREQNUGKJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aniline Derivatives
The quinoline backbone is typically assembled via cyclocondensation reactions involving substituted anilines and cyanoacetate derivatives. For example, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline under thermal conditions (100–110°C) to form intermediates such as ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This intermediate undergoes subsequent modifications, including chlorination and piperazine substitution, to yield the target nitrile.
A critical advancement involves the use of dimethylformamide diethylacetal as a cyclizing agent, which facilitates the formation of the quinoline ring at milder temperatures (60–80°C). This method reduces side reactions, such as decarboxylation, and improves regioselectivity for the 6-fluoro substituent.
Alkylation and Protecting Group Strategies
To prevent over-alkylation, transient protection of the piperazine nitrogen is employed. For example, 4-bromomethyl-5-methyl-1,3-dioxolen-2-one selectively alkylates the piperazine ring, followed by deprotection under acidic conditions to yield the free amine. This approach minimizes byproducts and enhances reaction specificity.
Functional Group Transformations to Nitrile
Hydrolysis and Dehydration
The carboxylic acid ester at position 3 is hydrolyzed to the acid using potassium hydroxide in aqueous ethanol (80–85°C), followed by dehydration with phosphorus oxychloride (POCl₃) to form the nitrile. A 97% yield is achieved by adjusting the pH to 6.5–7.0 during workup, precipitating the product with high purity.
Direct Cyanation Techniques
Recent patents disclose direct cyanation via palladium-catalyzed cross-coupling using zinc cyanide or trimethylsilyl cyanide. For instance, 7-fluoro-6-methoxy-4-[(3,4,5-trimethoxyphenyl)amino]-3-quinolinecarbonitrile is synthesized via Suzuki-Miyaura coupling, though yields remain moderate (50–65%).
Purification and Analytical Validation
Crystallization and Chromatography
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform-methanol gradients). For example, washing with acetonitrile removes residual DMSO, yielding crystals with >99% purity.
Spectroscopic Characterization
-
¹H NMR : Aromatic protons at δ 7.05 (8-H) and 8.11 (5-H) confirm quinoline substitution patterns.
-
IR : Stretching vibrations at 1720 cm⁻¹ (ester carbonyl) and 2220 cm⁻¹ (nitrile) validate functional groups.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4-position of the quinoline ring .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa. Research indicates that it functions by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism is similar to other quinolone derivatives, making it a candidate for developing new antibiotics .
Anticancer Potential
Studies have shown that 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile also possesses anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to its interaction with various biological macromolecules. Preliminary data suggest it may be effective against several cancer types, although further research is necessary to establish specific mechanisms and efficacy .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, revealing significant antibacterial activity with MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Staphylococcus aureus | 25 |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Other Applications
Beyond its antimicrobial and anticancer properties, research suggests that this compound may have potential applications in treating neurodegenerative diseases due to its neuroactive properties. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in this area .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with structural modifications exhibit diverse pharmacological profiles. Below is a detailed comparison of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations
Impact of Amine Ring Substitution Piperazine vs. However, piperidine analogs (e.g., 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile) exhibit superior CNS penetration (Kp=5.3 vs. Kp,uu=2.4 for piperazine), likely due to reduced polarity . Antimicrobial Activity: 6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile demonstrates potent antibacterial effects, attributed to electron-donating methoxy groups enhancing membrane interaction .
Role of Substituents Fluorine: The 6-F substituent in the target compound improves metabolic stability and modulates electron density, critical for M4 receptor binding . Carbonitrile: The 3-CN group stabilizes the quinoline core and enhances receptor affinity via dipole interactions .
Therapeutic Applications
- CNS Disorders : The target compound’s balanced logP (~3.2) and unbound brain-to-plasma ratio (Kp,uu=2.4) make it suitable for CNS targets, unlike Bosutinib analogs with high molecular weight and poor brain exposure .
- Antimicrobial vs. CNS Activity : Structural variations (e.g., methoxy vs. fluoro) redirect therapeutic focus, underscoring the importance of substituent optimization .
Biological Activity
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, synthesis, and implications for drug development based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14FN3, with a molecular weight of approximately 255.28 g/mol. The compound features a fluorine atom at the 6-position, a piperazine moiety at the 4-position, and a carbonitrile group at the 3-position. The piperazine group is often associated with improved bioavailability and interaction with biological targets such as receptors and enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds structurally related to it have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety enhances its interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 8-(Difluoromethoxy)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline-3-carbonitrile | C21H16F4N4O | Effective against Gram-positive bacteria | |
| 6-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-8-(oxolan-3-yloxy)quinoline-3-carbonitrile | C24H22F2N4O2 | Enhanced solubility and antimicrobial activity |
Anticancer Potential
In addition to its antimicrobial properties, studies have suggested that derivatives of quinoline compounds can inhibit key pathways involved in cancer cell proliferation. For instance, quinoline derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in various cancers. The unique structure of this compound may allow it to serve as a scaffold for developing more potent anticancer agents .
Table 2: Inhibitory Activities Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A (related quinoline) | 0.72 | PI3K | |
| Compound B (related quinoline) | 2.62 | mTOR | |
| Compound C (related quinoline) | 0.15 | K562 cell line |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including substitution and coupling reactions that facilitate the introduction of the piperazine and carbonitrile groups into the quinoline framework.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimalarial Activity : A study on related quinoline derivatives demonstrated significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential for treating malaria .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes, suggesting mechanisms through which they exert their biological effects .
- Cytotoxicity Studies : Investigations into cytotoxic effects on various human cancer cell lines reveal promising results for developing new cancer therapies based on this compound class .
Q & A
Q. What are the common synthetic routes for 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile?
The compound is synthesized via multi-step reactions starting with substituted quinoline precursors. A typical approach involves halogenation at the 6-position, followed by nucleophilic substitution with piperazine at the 4-position, and nitrile introduction at the 3-position via cyanation reactions. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can serve as intermediates, where fluorine and piperazine are sequentially introduced under controlled conditions (e.g., reflux in DMF with K₂CO₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How is the antimicrobial activity of this compound assessed in preliminary studies?
Standard protocols involve:
Q. What crystallographic methods determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield bond lengths and angles with precision (R factor < 0.05) .
Advanced Research Questions
Q. How can reaction yields be optimized during piperazine incorporation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature control : Reactions at 80–100°C minimize side products like N-alkylated piperazine.
- Stoichiometry : A 1.2–1.5 molar excess of piperazine ensures complete substitution. Post-reaction, column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the product .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers.
- Variable-temperature NMR : Identifies dynamic processes (e.g., piperazine ring puckering).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. How is structure-activity relationship (SAR) studied for this compound?
- Substituent variation : Modify the quinoline core (e.g., 6-F→Cl, 3-CN→COOH) or piperazine (e.g., N-methylation).
- Biological testing : Compare derivatives in enzyme inhibition assays (e.g., DNA gyrase) and cytotoxicity screens.
- Molecular docking : Assess binding modes to targets (e.g., topoisomerase IV) using AutoDock Vina .
Q. How are crystallographic disorders in the piperazine moiety addressed?
- Occupancy refinement : Partial occupancy models in SHELXL account for disordered atoms.
- Restraints : Apply geometric constraints to maintain reasonable bond lengths/angles.
- Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .
Q. What methods identify and quantify synthetic impurities?
Q. How are mechanistic insights into its bioactivity derived?
Q. What approaches reconcile contradictory biological data across studies?
- Strain-specific profiling : Test activity against clinical isolates with known resistance mutations.
- Check solubility : Use DLS to confirm compound aggregation, which may falsely lower apparent activity.
- Dose-response curves : Ensure IC₅₀ values are calculated from ≥8 data points to improve reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
